molecular formula C12H6ClF2NO2 B6388334 2-Chloro-5-(2,6-difluorophenyl)pyridine-4-carboxylic acid CAS No. 1261963-30-7

2-Chloro-5-(2,6-difluorophenyl)pyridine-4-carboxylic acid

Cat. No.: B6388334
CAS No.: 1261963-30-7
M. Wt: 269.63 g/mol
InChI Key: COWMUENQLWCYGV-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,6-difluorophenyl)pyridine-4-carboxylic acid is a halogenated pyridine derivative This compound is of interest due to its unique chemical structure, which includes both chloro and difluorophenyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,6-difluorophenyl)pyridine-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent product quality. The choice of solvents, temperature control, and purification techniques such as crystallization or chromatography are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,6-difluorophenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

2-Chloro-5-(2,6-difluorophenyl)pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored as a precursor in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,6-difluorophenyl)pyridine-4-carboxylic acid depends on its specific application. In pharmaceutical research, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of chloro and difluorophenyl groups can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(2,6-difluorophenyl)pyridine-4-carboxylic acid is unique due to the presence of both chloro and difluorophenyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in various synthetic applications and a valuable compound in scientific research .

Properties

IUPAC Name

2-chloro-5-(2,6-difluorophenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF2NO2/c13-10-4-6(12(17)18)7(5-16-10)11-8(14)2-1-3-9(11)15/h1-5H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWMUENQLWCYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CN=C(C=C2C(=O)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687363
Record name 2-Chloro-5-(2,6-difluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-30-7
Record name 2-Chloro-5-(2,6-difluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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